BenchChemオンラインストアへようこそ!

6-Chlorochroman

Hypolipidemic Chroman Clofibrate

6-Chlorochroman (CAS 3722-71-2), also known as 6-chloro-3,4-dihydro-2H-1-benzopyran, is a chlorinated heterocyclic compound belonging to the chroman class. It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry for the development of biologically active molecules targeting metabolic disorders and other therapeutic areas.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 3722-71-2
Cat. No. B1601175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorochroman
CAS3722-71-2
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)OC1
InChIInChI=1S/C9H9ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
InChIKeyKPQIWYXPCLLEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorochroman (CAS 3722-71-2) Procurement Guide: Core Properties and Supply Characteristics


6-Chlorochroman (CAS 3722-71-2), also known as 6-chloro-3,4-dihydro-2H-1-benzopyran, is a chlorinated heterocyclic compound belonging to the chroman class . It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry for the development of biologically active molecules targeting metabolic disorders and other therapeutic areas [1]. The compound has a molecular weight of 168.62 g/mol, a density of 1.211 g/cm³, and a boiling point of 258.8°C at 760 mmHg, and is typically supplied at a purity of ≥95% .

Why 6-Chlorochroman Cannot Be Simply Substituted: Structure-Activity Relationship (SAR) Evidence


Substituting 6-Chlorochroman with a generic chroman or an alternative 6-substituted analog is not scientifically justifiable due to its unique structure-activity relationship (SAR) profile. The specific position and nature of the chlorine substituent at the 6-position of the chroman ring are critical determinants of biological activity [1][2]. SAR studies in hypolipidemic rat models have demonstrated that replacing the 6-chloro group with a phenyl or cyclohexyl group renders the analog completely inactive, directly contradicting any assumption of functional interchangeability within the chroman class [1]. The quantitative data presented in Section 3 further substantiate that the 6-chloro substituent is not merely a feature but a prerequisite for potent activity in specific biological systems, making 6-Chlorochroman the singularly validated scaffold for targeted research applications [2].

Quantitative Differentiation Evidence for 6-Chlorochroman vs. Closest Analogs


Superior Hypocholesterolemic Efficacy of 6-Chlorochroman Analog vs. Clofibrate in Sucrose-Fed Rat Model

In a head-to-head study in sucrose-fed, fasted male Sprague-Dawley rats, the ethyl 6-chlorochroman-2-carboxylate analog (II) was a more effective hypocholesterolemic drug than the reference compound clofibrate (I) [1]. In stark contrast, the 6-phenyl (III) and 6-cyclohexyl (IV) chroman analogs were found to be completely inactive, underscoring the specific requirement of the 6-chloro substituent for activity [1].

Hypolipidemic Chroman Clofibrate SAR

Mechanistic Differentiation: 6-Chlorochroman Analog Uniquely Reduces Liver Cholesterol

Beyond systemic lipid changes, the ethyl 6-chlorochroman-2-carboxylate analog (II) exhibited a unique and mechanistically significant effect not observed with clofibrate (I): it significantly lowered liver cholesterol levels in the sucrose-fed rat model [1]. This hepatic specificity was absent in clofibrate-treated animals, which showed no reduction in liver cholesterol [1].

Hypolipidemic Mechanism of Action Liver Cholesterol

Mechanistic Differentiation: 6-Chlorochroman Analog Lacks LCAT Suppression Seen with Clofibrate

The mechanism of action of the 6-chlorochroman analog (II) is further differentiated from clofibrate (I) by its effect on the enzyme Lecithin:Cholesterol Acyltransferase (LCAT) [1]. Clofibrate treatment led to a reduction in serum LCAT activity, a change that correlated with an increase in serum free cholesterol [1]. In contrast, administration of the 6-chlorochroman analog (II) did not produce this correlation, indicating a distinct biochemical pathway for its hypolipidemic effects [1].

Hypolipidemic LCAT Mechanism of Action Biomarker

Validated Biocatalytic Route to Enantiopure (S)-6-Chlorochroman-4-ol with >99% ee

A high-yielding, enantioselective synthetic route to (S)-6-chlorochroman-4-ol has been validated using whole-cell Lactobacillus paracasei BD101 [1]. This method achieves asymmetric reduction of the difficult 6-chlorochroman-4-one substrate with >99% enantiomeric excess (ee) on a high gram scale, representing the highest optical purity reported in the literature for this compound [1].

Biocatalysis Enantioselective Synthesis Green Chemistry Chiral Alcohol

Optimal Application Scenarios for 6-Chlorochroman Based on Evidence


Hypolipidemic Drug Discovery Targeting Hepatic Cholesterol

Scenario: A medicinal chemistry program focused on developing novel hypolipidemic agents that act through a mechanism distinct from clofibrate, specifically targeting hepatic cholesterol reduction. Rationale: Direct comparative in vivo evidence shows that the 6-chlorochroman scaffold (as its 2-carboxylate analog) is not only a more effective hypocholesterolemic agent than clofibrate but also uniquely lowers liver cholesterol levels, a key mechanistic differentiator [1]. In this context, 6-chlorochroman is the only chroman-based scaffold proven to deliver this specific pharmacological profile, making it the essential starting point for lead optimization [1].

Mechanistic Studies of Hypolipidemic Agents Independent of LCAT Suppression

Scenario: A research group investigating the biochemical pathways of lipid-lowering drugs and seeking to disentangle effects on Lecithin:Cholesterol Acyltransferase (LCAT) activity. Rationale: Comparative biomarker analysis demonstrates that the 6-chlorochroman analog does not induce the LCAT suppression observed with clofibrate [1]. This distinct biochemical signature makes 6-chlorochroman an invaluable tool for probing non-LCAT-dependent mechanisms of hypolipidemia, enabling researchers to bypass a confounding variable associated with the class prototype [1].

Synthesis of Enantiopure Chiral Precursors for Advanced Intermediates

Scenario: A process chemistry or CRO team tasked with producing a high-value chiral alcohol building block for a pharmaceutical candidate requiring high enantiomeric purity. Rationale: A validated, green chemistry biocatalytic route exists for the asymmetric reduction of 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with >99% enantiomeric excess [2]. This method is scalable, cost-effective, and yields the highest reported optical purity for this compound, providing a reliable and differentiated supply chain for enantiopure material compared to alternative, non-validated synthetic approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chlorochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.